4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-12-4-2-11(3-5-12)10-13(14)6-8-15-9-7-13;;/h2-5,15H,6-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZXNBGRHKLHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCNCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by the introduction of an amine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Neuropharmacology : The compound has shown potential in modulating neurotransmitter systems, making it a candidate for the development of treatments for neurological disorders such as depression and anxiety. Its ability to interact with dopamine receptors suggests possible applications in managing schizophrenia and other psychotic disorders.
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit antimicrobial properties. Studies have demonstrated that compounds structurally similar to 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
-
Biological Research
- Cellular Studies : The compound is utilized in cellular assays to investigate its effects on cell signaling pathways. For instance, studies have shown that it can influence apoptosis in cancer cells, suggesting a role in cancer therapeutics .
- Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential in treating conditions like Alzheimer's disease by targeting acetylcholinesterase activity .
- Pharmaceutical Development
Case Studies and Research Findings
- A study evaluating the neuropharmacological effects of piperidine derivatives found that modifications to the methoxy group significantly enhanced binding affinity to dopamine receptors, suggesting that similar modifications could optimize the efficacy of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride .
- Another investigation into antimicrobial properties revealed that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Modifications on the Piperidine Core
Salt Form and Physicochemical Properties
- 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride : Dihydrochloride salt improves aqueous solubility compared to free bases. Similar analogs (e.g., DDO-02005) exhibit high melting points (>250°C), suggesting thermal stability .
- N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride (BD288866): Monohydrochloride form; molecular weight 250.76. Lower chloride content may reduce solubility compared to dihydrochloride .
Biological Activity
4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a para-methoxybenzyl group, which influences its biological activity. The molecular structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 275.20 g/mol
Synthesis
The synthesis of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride generally involves several key steps:
- Formation of the Piperidine Ring : Starting from piperidine, the para-methoxybenzyl group is introduced via a nucleophilic substitution reaction.
- Dihydrochloride Salt Formation : The final product is converted to its dihydrochloride salt to enhance solubility and stability.
The biological activity of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It acts as a ligand for:
- Serotonin Receptors : Modulating serotonin pathways, potentially influencing mood and anxiety disorders.
- Dopamine Receptors : Affecting dopaminergic signaling, which is crucial in conditions like schizophrenia and Parkinson's disease.
Pharmacological Effects
Research indicates that 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride exhibits significant pharmacological effects, particularly in the following areas:
- CNS Activity : It has shown promise in modulating neurotransmitter systems, making it a candidate for treating neurological disorders.
- Antidepressant Properties : Studies suggest that it may enhance serotonin levels, contributing to antidepressant effects.
Comparative Biological Activity
To better understand the unique properties of this compound, it can be compared to similar compounds with varying substituents on the piperidine ring:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride | Methoxy group at para position | Potent CNS activity |
| N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride | Methoxy group at meta position | Different receptor affinities |
| N-benzylpiperidin-4-amine | No methoxy group | Stimulant properties |
Case Studies and Research Findings
-
Study on Neurotransmitter Interaction :
A study evaluated the binding affinity of 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride to serotonin and dopamine receptors using radioligand assays. The results indicated a high affinity for both receptor types, suggesting its potential as a therapeutic agent for mood disorders[ -
In Vivo Efficacy :
In an animal model assessing antidepressant-like behavior, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects[ -
Toxicity Studies :
Toxicological evaluations showed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated subjects compared to controls[
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the piperidin-4-amine core via reductive amination or Mannich reactions. For example, acetophenone derivatives can react with formaldehyde and amines under controlled pH (e.g., using HCl) to form substituted piperidines .
- Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or alkylation. Alkaline conditions (e.g., NaH in DMF) may facilitate this step .
- Step 3 : Conversion to the dihydrochloride salt by treating the freebase with HCl in a polar solvent (e.g., ethanol/water mixture), followed by crystallization .
- Critical Parameters : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation or byproduct formation.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- Challenges : Hydrochloride salts may require ion-pair reagents (e.g., TFA) for optimal chromatographic separation .
Q. What stability factors must be controlled during storage and handling?
- Methodological Answer :
- Environmental Sensitivity :
- Light : Store in amber vials to prevent photodegradation of the methoxybenzyl group.
- Moisture : Use desiccants (e.g., silica gel) to avoid deliquescence of the hydrochloride salt .
- Temperature : Stability studies suggest storage at –20°C for long-term preservation; avoid freeze-thaw cycles .
- Decomposition Pathways : Hydrolysis under extreme pH (>10) may cleave the benzyl-piperidine bond. Monitor via pH-adjusted stability assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to receptors like GPCRs or monoamine transporters, leveraging the compound’s piperidine scaffold .
- SAR Studies : Systematically modify substituents (e.g., replacing methoxy with halogen or nitro groups) and evaluate energy scores. For example, 3-nitrobenzyl analogs show altered cytotoxicity profiles .
- Validation : Correlate docking scores with in vitro assays (e.g., IC50 measurements) to refine models .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Case Study : Discrepancies in enzyme inhibition (e.g., SSAO vs. MAO) may arise from assay conditions:
- Variable | Impact | Solution
Substrate Concentration | Non-linear kinetics at high [S] | Use Michaelis-Menten plots to determine Km/Vmax .
Salt Form | Dihydrochloride vs. freebase solubility | Normalize activity to molarity and confirm salt dissociation . - Cross-Validation : Replicate studies using orthogonal methods (e.g., fluorometric vs. radiometric assays) .
Q. How can advanced spectroscopic techniques elucidate degradation products?
- Methodological Answer :
- LC-HRMS : Identify degradants via exact mass (e.g., [M+H]+ shifts indicating hydrolysis or oxidation) .
- NMR Tracking : Forced degradation under stress (e.g., H2O2 for oxidation) followed by 2D NMR (COSY, HSQC) to assign degradant structures .
- Case Example : Methoxy group oxidation to carbonyl forms a quinone-like byproduct, detectable at ~170 ppm in 13C NMR .
Methodological Tables
Table 1 : Comparative Reactivity of Piperidin-4-amine Derivatives
Table 2 : Optimized Conditions for Salt Formation
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| HCl Equivalents | 2.0–2.2 eq | Excess HCl reduces crystallinity |
| Solvent | EtOH/H2O (4:1) | Polar aprotic solvents delay precipitation |
| Temperature | 0–5°C | Higher temps increase impurity incorporation |
Critical Analysis of Contradictory Evidence
- Synthetic Yields : Reports of 87–98% yields for Mannich reactions vs. 70–85% for alkylation highlight the need for step-specific optimization.
- Biological Targets : While some studies emphasize SSAO inhibition , others note off-target kinase interactions . Use isoform-specific inhibitors in control experiments to clarify mechanisms.
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
